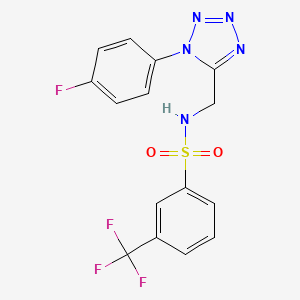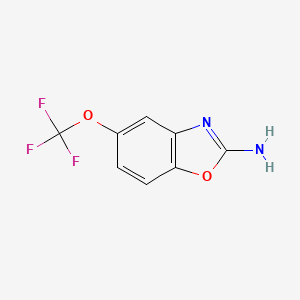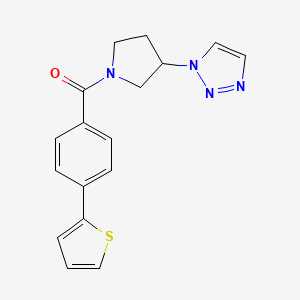
3-(1-Quinoxalin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Quinoxalin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Mecanismo De Acción
The exact mechanism of action of 3-(1-Quinoxalin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one is not fully understood. However, it is believed that this molecule exerts its biological effects by modulating various signaling pathways. For instance, 3-(1-Quinoxalin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response. Additionally, this molecule has been reported to activate the p53 signaling pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
3-(1-Quinoxalin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one has been shown to exhibit a wide range of biochemical and physiological effects. This molecule has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Moreover, 3-(1-Quinoxalin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one has been shown to induce apoptosis in cancer cells by activating the p53 signaling pathway. Additionally, this molecule has been reported to possess anti-microbial activity against a wide range of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(1-Quinoxalin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Moreover, the synthesis of this molecule is relatively simple and can be easily scaled up for large-scale production. However, one of the limitations of 3-(1-Quinoxalin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for the research on 3-(1-Quinoxalin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one. One of the potential applications of this molecule is in the development of novel anti-inflammatory drugs. Additionally, 3-(1-Quinoxalin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one has been shown to possess anti-cancer properties, and further research is needed to explore its potential as a cancer therapeutic. Moreover, this molecule has been reported to have anti-microbial activity, and future research could focus on its potential as an anti-infective agent. Finally, the development of novel formulations of 3-(1-Quinoxalin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one with improved solubility could help overcome some of the limitations associated with this molecule.
Métodos De Síntesis
The synthesis of 3-(1-Quinoxalin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one involves the reaction of quinoxaline-2-carboxylic acid with 3-aminopyrrolidine and ethyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to form the final product. The yield of this reaction is reported to be around 70%, and the purity of the compound can be further improved through recrystallization.
Aplicaciones Científicas De Investigación
3-(1-Quinoxalin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one has been extensively studied for its potential therapeutic applications. This molecule has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 3-(1-Quinoxalin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. Moreover, this molecule has been reported to have anti-microbial activity against a wide range of bacteria and fungi.
Propiedades
IUPAC Name |
3-(1-quinoxalin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-15-19(7-8-21-15)11-5-6-18(10-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-4,9,11H,5-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVJHVXIBGGTEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Quinoxalin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

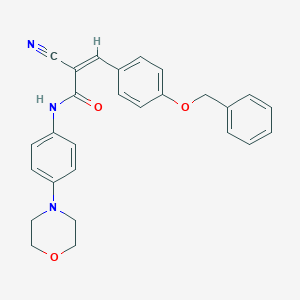
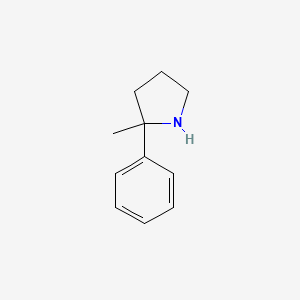
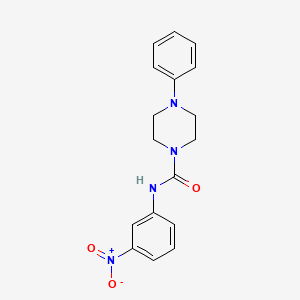
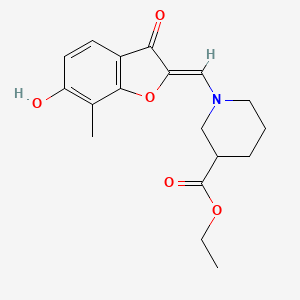
![2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2383977.png)
![5-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383979.png)
![3-(4-chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2383980.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2383982.png)

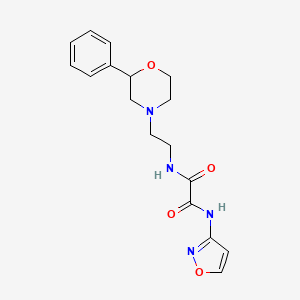
![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2383987.png)
